molecular formula C8H9NO2 B1662109 1,3-Dimethyl-5-nitrobenzene CAS No. 99-12-7

1,3-Dimethyl-5-nitrobenzene

Cat. No. B1662109
CAS No.: 99-12-7
M. Wt: 151.16 g/mol
InChI Key: BYFNZOKBMZKTSC-UHFFFAOYSA-N
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Patent
US05652233

Procedure details

3,5-Dimethylnitrobenzene (30 g, 0.198M) was heated with stirring to 80° in a mixture of pyridine (400 ml) and water (250 ml). KMnO4 (62.7 g, 0.396M) was added in portions over 0.75 hours, and heating continued at 85-90° for 1.75 hours. The hot solution was filtered through celite, washing with hot water (150 ml). The pink flitrates were decolourised with a few drops of sodium metabisulfite, and evaporated to dryness. The residue was dissolved in water (250 ml), and extracted with diethyl ether (2×90 ml). The aqueous layer was acidified (concentrated hydrochloric acid), and extracted with ethyl acetate (3×120 ml). Combined organic extracts were washed with NaH2PO4 solution, brine, and dried over MgSO4. Crude product was eluted through a pad of silica, using a mixture of ethyl acetate/dichloromethane/acetic acid (25:25:1), to give 3-methyl-5-nitrobenzoic acid (14.5 g, 40%), mp 171-172°. Nmr (DMSO-d6): δ 2.51 (s, 3H); 8.17 (s, 1H); 8.30 (t, 1H); 8.42 (t, 1H); 13.58 (br, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
62.7 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[O-:12][Mn](=O)(=O)=O.[K+].[OH2:18]>N1C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1)[C:8]([OH:12])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)[N+](=O)[O-]
Step Two
Name
Quantity
62.7 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered through celite
WASH
Type
WASH
Details
washing with hot water (150 ml)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (250 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×90 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×120 ml)
WASH
Type
WASH
Details
Combined organic extracts were washed with NaH2PO4 solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
WASH
Type
WASH
Details
Crude product was eluted through a pad of silica
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate/dichloromethane/acetic acid (25:25:1)

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
CC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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